molecular formula C6H7ClN6 B3384380 (2-Chloro-7-methylpurin-6-yl)hydrazine CAS No. 5453-13-4

(2-Chloro-7-methylpurin-6-yl)hydrazine

Cat. No.: B3384380
CAS No.: 5453-13-4
M. Wt: 198.61 g/mol
InChI Key: DSBMZQSBWWASSE-UHFFFAOYSA-N
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Description

(2-Chloro-7-methylpurin-6-yl)hydrazine: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA This specific compound features a chloro group at the second position, a methyl group at the seventh position, and a hydrazine group at the sixth position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-7-methylpurin-6-yl)hydrazine typically involves multiple steps, starting from readily available purine derivatives. One common method includes:

    Starting Material: The synthesis often begins with 2-chloro-7-methylpurine.

    Hydrazine Introduction: The hydrazine group is introduced through a nucleophilic substitution reaction. This involves reacting 2-chloro-7-methylpurine with hydrazine hydrate under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent quality and scalability.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-7-methylpurin-6-yl)hydrazine: can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydrazine group can participate in redox reactions, potentially forming azo compounds or other derivatives.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Like sodium borohydride for reduction reactions.

    Solvents: Ethanol, methanol, and other organic solvents are commonly used.

Major Products

    Substituted Purines: Resulting from nucleophilic substitution.

    Azo Compounds: From oxidation of the hydrazine group.

    Hydrazones: From condensation reactions with carbonyl compounds.

Scientific Research Applications

(2-Chloro-7-methylpurin-6-yl)hydrazine: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.

    Biology: Stud

Properties

IUPAC Name

(2-chloro-7-methylpurin-6-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN6/c1-13-2-9-4-3(13)5(12-8)11-6(7)10-4/h2H,8H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBMZQSBWWASSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280913
Record name (2-chloro-7-methylpurin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-13-4
Record name NSC19064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-chloro-7-methylpurin-6-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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